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molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No. B7766571
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
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Patent
US05419966

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([N:21]2[C@H:25]([CH2:26][OH:27])[CH2:24][C@@H:23]([OH:28])[CH2:22]2)=[O:20])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C1C2C(=NC3C(C=2CCCCC(OC2C(F)=C(F)C=C(F)C=2F)=O)=CC=CC=3)C=CC=1>>[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([N:21]2[C@H:25]([CH2:26][OH:27])[CH2:24][C@@H:23]([OH:28])[CH2:22]2)=[O:20])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)CCCCC(=O)OC1=C(C(=CC(=C1F)F)F)F
Step Two
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)CCCCC(=O)N1C[C@@H](C[C@H]1CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
AMOUNT: MASS 1.28 g
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)CCCCC(=O)N1C[C@@H](C[C@H]1CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05419966

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([N:21]2[C@H:25]([CH2:26][OH:27])[CH2:24][C@@H:23]([OH:28])[CH2:22]2)=[O:20])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C1C2C(=NC3C(C=2CCCCC(OC2C(F)=C(F)C=C(F)C=2F)=O)=CC=CC=3)C=CC=1>>[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([N:21]2[C@H:25]([CH2:26][OH:27])[CH2:24][C@@H:23]([OH:28])[CH2:22]2)=[O:20])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)CCCCC(=O)OC1=C(C(=CC(=C1F)F)F)F
Step Two
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)CCCCC(=O)N1C[C@@H](C[C@H]1CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
AMOUNT: MASS 1.28 g
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)CCCCC(=O)N1C[C@@H](C[C@H]1CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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